
4'-Benzyloxy-2-bromopropiophenone
Overview
Description
4’-Benzyloxy-2-bromopropiophenone is a chemical compound with the molecular formula C16H15BrO2 and a molecular weight of 319.19 g/mol . It is characterized by its white crystalline powder form and is known for its role as an intermediate in the synthesis of various pharmaceutical compounds . The compound is also referred to by its IUPAC name, 1-[4-(benzyloxy)phenyl]-2-bromopropan-1-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Benzyloxy-2-bromopropiophenone typically involves the bromination of 4’-benzyloxypropiophenone. This reaction is carried out using bromine in the presence of a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions.
Industrial Production Methods: In industrial settings, the production of 4’-Benzyloxy-2-bromopropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Benzyloxy-2-bromopropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .
Scientific Research Applications
Intermediate in Drug Synthesis
The primary application of 4'-benzyloxy-2-bromopropiophenone is as an intermediate in the synthesis of Bazedoxifene acetate , a selective estrogen receptor modulator (SERM). Bazedoxifene is used for treating and preventing osteoporosis in postmenopausal women by increasing bone mineral density and reducing fracture risk .
Synthesis Pathway :
The synthesis of Bazedoxifene involves several steps where this compound acts as a key intermediate. The compound undergoes further chemical modifications to introduce various functional groups necessary for the final drug formulation .
Potential Therapeutic Uses
Beyond its role in synthesizing Bazedoxifene, derivatives of this compound are being explored for their potential therapeutic applications, including:
- Anti-cancer agents : Compounds with similar structures have shown promising activity against various cancer cell lines.
- Anti-inflammatory agents : Research indicates that derivatives may interact with biological pathways involved in inflammation.
Material Science Applications
This compound's unique chemical properties also position it as a candidate for applications in material science. Its derivatives could be utilized to develop novel polymers and coatings, leveraging its reactive functionalities to create materials with specific characteristics .
Mechanism of Action
The mechanism of action of 4’-Benzyloxy-2-bromopropiophenone involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in various chemical reactions that lead to the formation of active pharmaceutical ingredients. The bromine atom in the compound plays a crucial role in facilitating these reactions by acting as a leaving group in substitution reactions .
Comparison with Similar Compounds
4’-Benzyloxy-2-bromopropiophenone can be compared with other similar compounds such as:
4’-Benzyloxypropiophenone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4’-methoxyacetophenone: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
4’-Benzyloxy-α-bromopropiophenone: Similar structure but with variations in the position of the bromine atom.
These comparisons highlight the unique reactivity and applications of 4’-Benzyloxy-2-bromopropiophenone, making it a valuable compound in various scientific and industrial fields.
Biological Activity
4'-Benzyloxy-2-bromopropiophenone (CAS: 35081-45-9) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 319.20 g/mol
- Appearance : Pale yellow solid
- Solubility : Soluble in organic solvents
Antimycobacterial Activity
Recent studies have highlighted the potential of this compound derivatives in combating Mycobacterium tuberculosis. A series of compounds derived from this structure were synthesized and evaluated for their inhibitory effects against the H37Rv strain of M. tuberculosis. Two derivatives exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating promising antitubercular activity .
Table 1: Antimycobacterial Activity of Derivatives
Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Compound A | 0.5 | Isoniazid | 0.5 |
Compound B | 1.0 | Isoniazid | 0.5 |
Cytotoxicity and Selectivity
In vitro studies assessing the cytotoxicity of these compounds on Vero and HepG2 cell lines demonstrated selective toxicity, with no significant viability changes observed in these non-target cells. This selectivity is crucial for developing effective antimycobacterial agents that minimize adverse effects on human cells .
The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways in M. tuberculosis. The presence of the bromine atom enhances its reactivity, facilitating interactions with biological targets .
Synthesis
The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:
- Formation of the benzyloxy group via nucleophilic substitution.
- Bromination at the propanone position using brominating agents.
- Purification through recrystallization or chromatography.
This synthetic pathway allows for the modification of substituents to optimize biological activity further .
Case Studies and Research Findings
A notable study focused on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were synthesized as potential inhibitors of M. tuberculosis. The results indicated that certain structural modifications led to enhanced activity against drug-resistant strains, showcasing the versatility of compounds derived from the this compound framework .
Future Directions
The ongoing research aims to explore:
- Structure-Activity Relationships (SAR) : Understanding how different substituents affect biological activity.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing antitubercular drugs.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects on bacterial cells.
Q & A
Basic Questions
Q. Q1. What are the common synthetic routes for preparing 4'-Benzyloxy-2-bromopropiophenone, and what analytical methods validate its purity?
Methodological Answer: this compound (CAS 35081-45-9) is typically synthesized via bromination of a propiophenone precursor. A stepwise approach involves introducing the benzyloxy group (via alkylation or protection of a phenolic hydroxyl group) followed by regioselective bromination at the 2-position. For example, in the synthesis of structurally similar compounds like bazedoxifene, brominated intermediates are validated using 1H NMR for structural confirmation and LC/MSD to verify molecular weight and purity . Quantitative analysis of impurities can employ HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients).
Q. Q2. How is the benzyloxy group in this compound stabilized during reactions, and what are its key spectroscopic signatures?
Methodological Answer: The benzyloxy group acts as a protective group for phenolic hydroxyls, stabilized by electron-donating effects from the benzyl moiety. Its presence is confirmed via FT-IR (C-O-C stretch at ~1250 cm⁻¹) and 1H NMR (aromatic protons at δ 7.3–7.5 ppm and benzyl methylene protons at δ 4.8–5.1 ppm) . Stability under acidic/basic conditions should be tested via controlled hydrolysis experiments (e.g., using HCl/NaOH at varying temperatures) followed by TLC or HPLC monitoring.
Advanced Research Questions
Q. Q3. How does this compound participate in cross-coupling reactions, and what catalyst systems optimize yield?
Methodological Answer: The bromine atom at the 2-position makes this compound a candidate for Suzuki-Miyaura cross-coupling with boronic acids. Catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol mixtures (80°C, 12–24 hrs) are effective. For example, analogous bromopropiophenones have been used to synthesize biphenyl derivatives for pharmaceutical intermediates . Optimization requires screening ligands (e.g., XPhos for sterically hindered substrates) and bases (K₂CO₃ vs. Cs₂CO₃). Reaction progress is monitored via GC-MS or 19F NMR if fluorinated partners are used.
Q. Q4. What contradictions exist in the reactivity of this compound compared to its non-brominated analogs, and how are these resolved experimentally?
Methodological Answer: The bromine atom introduces steric and electronic effects that alter reactivity. For instance, in Friedel-Crafts alkylation , bromine deactivates the aromatic ring, reducing electrophilic substitution rates compared to non-brominated analogs. To address this, Lewis acids like AlCl₃ or microwave-assisted synthesis (e.g., 100°C, 30 mins) can enhance reaction efficiency . Contradictions in regioselectivity (e.g., para vs. ortho substitution) are resolved using DFT calculations to map electron density distributions and transition states .
Q. Q5. How is this compound utilized in structure-activity relationship (SAR) studies for SERMs like bazedoxifene?
Methodological Answer: As a precursor in bazedoxifene synthesis, this compound’s bromine and benzyloxy groups are critical for binding to estrogen receptors. Molecular docking simulations (e.g., using AutoDock Vina) model interactions with ERα/ERβ, while radioligand binding assays quantify affinity (IC₅₀ values). Discrepancies between computational predictions and experimental binding data are analyzed by adjusting force fields or incorporating solvation effects .
Q. Safety and Handling
Q. Q6. What safety protocols are recommended for handling this compound given limited toxicity data?
Methodological Answer: Due to insufficient ecotoxicological data (e.g., no LD₅₀ or LC₅₀ values), handling should follow Glovebox or fume hood protocols with PPE (nitrile gloves, lab coats) . Waste disposal adheres to halogenated organic waste guidelines. Stability tests under ambient conditions (e.g., 40°C/75% RH for 4 weeks) assess decomposition risks. Refer to SDS guidelines for analogous brominated aromatics .
Q. Data Analysis and Experimental Design
Q. Q7. How can researchers design experiments to resolve discrepancies in reaction yields when using this compound in multi-step syntheses?
Methodological Answer: Yield inconsistencies often arise from competing side reactions (e.g., debromination or benzyloxy cleavage). A Design of Experiments (DoE) approach using response surface methodology identifies critical factors (temperature, catalyst loading). In-situ IR spectroscopy monitors intermediate formation, while HPLC-MS tracks byproducts. For example, optimizing Suzuki couplings may require balancing Pd catalyst loading (0.5–2 mol%) and reaction time .
Q. Q8. What computational tools are suitable for predicting the reactivity of this compound in novel reaction systems?
Methodological Answer: Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning models trained on reaction databases (e.g., Reaxys) suggest viable pathways. For instance, Schrödinger’s Jaguar or Gaussian 16 simulate transition states in cross-coupling reactions, validated by experimental kinetic data .
Q. Advanced Characterization
Q. Q9. How does X-ray crystallography resolve ambiguities in the solid-state structure of derivatives synthesized from this compound?
Methodological Answer: Single-crystal X-ray diffraction confirms bond lengths and angles, particularly for bromine-containing regions. For example, C-Br bond distances (~1.9 Å) and dihedral angles between the benzyloxy and propiophenone moieties are critical for validating steric effects. Crystallization is achieved via slow evaporation in dichloromethane/hexane mixtures. Data collection at 100 K (using Mo-Kα radiation) minimizes thermal motion artifacts .
Properties
IUPAC Name |
2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLSCUJBXFBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245048 | |
Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35081-45-9 | |
Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35081-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Benzyloxy-2-bromopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035081459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35081-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-benzyloxy-2-bromopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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